

# Venglustat Clinical Trials: Technical Support Center for Interpreting Negative Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the negative clinical trial results of **Venglustat**.

#### **General FAQs**

Q1: What is the mechanism of action of Venglustat?

A1: **Venglustat** is an oral, brain-penetrant inhibitor of glucosylceramide synthase (GCS). This enzyme is responsible for the first step in the synthesis of most glycosphingolipids (GSLs). By inhibiting GCS, **Venglustat** reduces the production of glucosylceramide (GL-1) and other downstream GSLs. The therapeutic hypothesis is that reducing the accumulation of these lipids can ameliorate the pathology of various diseases, including certain lysosomal storage disorders and other conditions where GSL accumulation is implicated.





Click to download full resolution via product page

Venglustat's mechanism of action as a GCS inhibitor.

## GBA-Parkinson's Disease (GBA-PD) - MOVES-PD Trial

Q1: Why was the **Venglustat** clinical trial for GBA-Parkinson's Disease (MOVES-PD) considered a negative outcome?

A1: The Phase 2 MOVES-PD trial was considered a negative outcome because it failed to meet its primary endpoint.[1][2] The study did not demonstrate a statistically significant improvement in the clinical measures of disease progression in patients with GBA-associated Parkinson's disease who received **Venglustat** compared to those who received a placebo.[1]



In fact, a numerically greater progression in motor symptoms was observed in some **Venglustat**-treated patients.[3]

Q2: What was the primary endpoint for the MOVES-PD trial?

A2: The primary endpoint was the change from baseline to 52 weeks in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score.[1][4] This scale is a standard clinical tool used to measure the severity and progression of Parkinson's disease symptoms.

Q3: Can you summarize the key quantitative results of the MOVES-PD trial?

A3: Yes, the key efficacy results are summarized in the table below. The data shows that **Venglustat** did not reduce the rate of change in the MDS-UPDRS score over the 52-week period.[3]

| Metric                                    | Venglustat<br>(n=110) | Placebo<br>(n=111) | Difference<br>(95% CI)  | p-value |
|-------------------------------------------|-----------------------|--------------------|-------------------------|---------|
| LS Mean<br>Change in MDS-<br>UPDRS II+III | 7.29 (SE 1.36)        | 4.71 (SE 1.27)     | 2.58 (-1.10 to<br>6.27) | 0.17    |

Data from the MOVES-PD Part 2 study at 52 weeks.[4] LS Mean = Least Squares Mean; SE = Standard Error; CI = Confidence Interval.

Q4: What was the experimental protocol for assessing the primary endpoint in the MOVES-PD trial?

A4: The primary outcome was assessed using the MDS-UPDRS, a comprehensive scale with four parts. For the MOVES-PD trial, the focus was on the combined scores of Part II and Part III.

 Part II (Motor Experiences of Daily Living): This part is patient-reported and assesses the impact of motor symptoms on daily activities such as speech, swallowing, dressing, and handwriting.



• Part III (Motor Examination): This part is clinician-assessed and involves a standardized neurological examination to rate the severity of motor signs like tremor, rigidity, bradykinesia (slowness of movement), and postural stability. The assessments were conducted at baseline and at specified follow-up intervals, with the primary analysis at 52 weeks.[4] The evaluations were performed in the "OFF" state, meaning patients had withheld their standard Parkinson's medications for a designated period, to assess the underlying disease progression without the confounding effects of symptomatic treatments.

Q5: What are the implications of these results for GBA-PD research?

A5: The results suggest that inhibiting glucosylceramide synthase with **Venglustat** may not be a viable therapeutic strategy for GBA-associated Parkinson's disease.[4] Despite successfully engaging its target and reducing GL-1 levels in the cerebrospinal fluid, this did not translate into clinical benefit.[3][5] This outcome challenges the hypothesis that simply reducing the accumulation of glucosylceramide is sufficient to slow neurodegeneration in this patient population and suggests that the underlying pathology may be more complex.[1]

# Autosomal Dominant Polycystic Kidney Disease (ADPKD) - STAGED-PKD Trial

Q1: Why was the Venglustat clinical program for ADPKD halted?

A1: The pivotal Phase 2/3 STAGED-PKD study was stopped for futility.[6][7][8] An independent interim analysis revealed that **Venglustat** did not provide a meaningful reduction in the growth rate of total kidney volume (TKV) compared to placebo, which was the primary endpoint.[7][8] [9]

Q2: What was the primary endpoint for the STAGED-PKD trial?

A2: The primary endpoint for the first stage of the study was the annualized rate of change in total kidney volume (TKV).[6][7] TKV is a key biomarker in ADPKD, as its increase is associated with the progression of the disease and the decline of kidney function.

Q3: Are there quantitative data available from the STAGED-PKD trial?



A3: Sanofi did not release specific quantitative data from the trial. The company announced that trends from the interim analysis showed **Venglustat** did not meet the pre-specified futility criteria for reducing TKV growth rate.[6][7] However, it was noted that biomarker data confirmed **Venglustat** effectively inhibited the GSL pathway by reducing GL-1 levels.[7][8]

| Metric                              | Venglustat | Placebo | Outcome                                                                                         |
|-------------------------------------|------------|---------|-------------------------------------------------------------------------------------------------|
| Annualized Rate of<br>Change in TKV | N/A        | N/A     | Did not provide a meaningful reduction compared to placebo; trial stopped for futility.  [7][9] |
| Biomarker (GL-1<br>Reduction)       | Confirmed  | N/A     | Venglustat effectively inhibited the GSL pathway.[7][8]                                         |

TKV = Total Kidney Volume; N/A = Not Applicable as specific data was not released.

Q4: How is the primary endpoint, Total Kidney Volume (TKV), typically measured in ADPKD trials?

A4: Total Kidney Volume is typically measured using medical imaging techniques, most commonly Magnetic Resonance Imaging (MRI). The standard methodology involves:

- Image Acquisition: Patients undergo MRI scans of their abdomen without contrast agents at baseline and at subsequent time points (e.g., annually).
- Kidney Segmentation: The outlines of both kidneys are manually traced or semiautomatically segmented on each slice of the MRI scan.
- Volume Calculation: A software program then calculates the total volume of both kidneys by summing the area of the segmented regions on each slice and multiplying by the slice thickness. This method provides a precise and reproducible measurement of kidney size, which is a surrogate marker for cyst growth and disease progression.

Q5: What does the failure of the STAGED-PKD trial imply?



#### Troubleshooting & Optimization

Check Availability & Pricing

A5: The outcome suggests that modulating the glycosphingolipid (GSL) pathway via GCS inhibition is likely insufficient to prevent kidney cyst growth in adults with ADPKD.[6][9] While the drug hit its biochemical target, this did not affect the primary disease pathway.[9] This finding has advanced the scientific understanding of ADPKD by indicating that other biological pathways are more central to the progression of this particular disease.[7]





Click to download full resolution via product page

Workflow showing key decision points in a clinical trial.



### Fabry Disease - Phase 2a Trial (NCT02228460)

Q1: What were the outcomes of the Venglustat Phase 2a trial in Fabry Disease?

A1: The results of the Phase 2a trial in men with Fabry disease were mixed. The trial did not meet its primary goal of significantly reducing globotriaosylceramide (Gb3) accumulation in skin cells after six months of treatment. However, longer-term follow-up in an extension study showed that after three years, a majority of the remaining patients did see a reduction in Gb3 scores, and patients showed no signs of clinical disease progression in key organs.

Q2: What was the primary endpoint of the Fabry Disease Phase 2a trial?

A2: The primary goal was to assess the effect of **Venglustat** on the severity of Gb3 accumulation in skin cells, rated on a scale of 0-3, after six months of treatment.

Q3: Can you summarize the key findings from the Fabry Disease trial?

A3: Yes, the findings at different time points are summarized below.

| Metric                               | Outcome at 6 Months<br>(Primary Endpoint)            | Outcome at 3 Years<br>(Extension Study)                                                          |
|--------------------------------------|------------------------------------------------------|--------------------------------------------------------------------------------------------------|
| Gb3 Accumulation Score in Skin Cells | No significant effect; the primary goal was not met. | 5 of 6 remaining men saw a reduction in Gb3 scores compared to baseline.                         |
| Gb3 in Blood                         | Significantly reduced by 41.7%.                      | Significantly reduced by 77.5%.                                                                  |
| Clinical Disease Progression         | Not the primary endpoint at this stage.              | Patients showed no signs of disease progression in the kidneys, heart, brain, or nervous system. |

Q4: What was the methodology for assessing Gb3 accumulation?

A4: Gb3 accumulation was assessed via skin biopsies.







- Sample Collection: A small sample of skin is taken from the patient.
- Histological Analysis: The tissue is processed and stained to visualize cellular structures.
- Scoring: Pathologists examine the samples under a microscope to rate the severity of Gb3 inclusions (accumulations) within skin cells, typically on a semi-quantitative scale (e.g., 0 for none, 1 for mild, 2 for moderate, 3 for severe). A more precise, quantitative measure looking at the fraction of cells occupied by Gb3 clumps was also used, which showed a significant reduction at both 6 months and 3 years.

Q5: What do these mixed results imply for **Venglustat** in Fabry Disease?

A5: The initial failure to meet the primary endpoint at 6 months highlights a potential disconnect between the surrogate endpoint (Gb3 in skin) and the drug's activity, or a slower than expected time to effect on this measure. However, the positive long-term data, including sustained reduction of Gb3 in the blood and lack of clinical progression, suggest that **Venglustat** may still hold therapeutic value for the long-term treatment of Fabry disease. These findings have supported the continuation of **Venglustat**'s development for Fabry disease in Phase 3 trials focusing on clinical outcomes like pain and cardiac manifestations.





Click to download full resolution via product page

Logic diagram of potential reasons for trial failures.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. Venglustat combined with imiglucerase for neurological disease in adults with Gaucher disease type 3: the LEAP trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 4. Clinical Trials International Gaucher Alliance [gaucheralliance.org]
- 5. Qualitative Study of the Patient Experience with Venglustat for Gaucher Disease Type 3 in a Phase 2 Open-Label, Multicenter, Multinational Study (LEAP) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Venglustat + Cerezyme for Gaucher Disease · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Venglustat Clinical Trials: Technical Support Center for Interpreting Negative Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608041#interpreting-venglustat-clinical-trial-results-with-negative-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com